Hexaflumuron

Descripción

insect growth regulator against mosquito larva; the active agent in Sonet, a Russian product, is this compound

Structure

3D Structure

Propiedades

IUPAC Name |

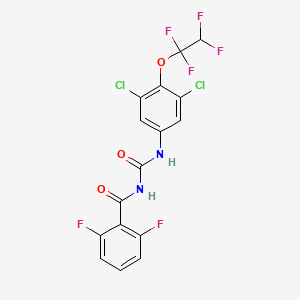

N-[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F6N2O3/c17-7-4-6(5-8(18)12(7)29-16(23,24)14(21)22)25-15(28)26-13(27)11-9(19)2-1-3-10(11)20/h1-5,14H,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNPBRKPHBKNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OC(C(F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F6N2O3 | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032620 | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC], WHITE CRYSTALS OR POWDER. | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Methanol 11.3, xylene 5.2 (both g/l @ 20 °C), In water, 0.027 mg/l @ 18 °C, Solubility in water, mg/l at 18 °C: 0.027 (practically insoluble) | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water=1): 1.7, Density (at 20 °C): 1.68 g/cm³ | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000044 [mmHg], 4.43X10-7 mm Hg @ 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | Hexaflumuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White solid | |

CAS No. |

86479-06-3 | |

| Record name | Hexaflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86479-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086479063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexaflumuron (ISO); 1-(3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW50R449T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

202-205 °C | |

| Record name | HEXAFLUMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAFLUMURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1266 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Hexaflumuron's Mechanism of Action on Chitin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaflumuron is a potent insect growth regulator belonging to the benzoylphenyl urea (BPU) class of insecticides.[1][2] Its primary mechanism of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton.[3][4] This disruption of the molting process leads to mortality, particularly in larval stages.[1] This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound, detailed experimental protocols for its study, and a summary of its efficacy.

Core Mechanism of Action: Inhibition of Chitin Synthesis

This compound, like other benzoylphenyl ureas, acts as a specific inhibitor of chitin synthase (CHS), the enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains. In insects, there are two main chitin synthase enzymes, CHS1 and CHS2. This compound primarily targets CHS1, which is predominantly expressed in the epidermis and tracheal tissues and is essential for the formation of the cuticle during molting.

The precise biochemical nature of the inhibition by this compound is believed to be non-competitive or allosteric, meaning it does not bind to the active site of the enzyme where the substrate (UDP-GlcNAc) binds. Instead, it is thought to bind to a different site on the chitin synthase enzyme, inducing a conformational change that prevents the proper polymerization of the chitin chain. This leads to the deposition of an incomplete and malformed cuticle, which cannot withstand the physical stresses of molting, resulting in the insect's death.

The Chitin Biosynthesis Pathway

The synthesis of chitin in insects is a multi-step enzymatic process that begins with the sugar trehalose, the primary blood sugar in most insects. The pathway culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers into long-chain chitin polymers by chitin synthase.

Hormonal Regulation of Chitin Synthesis

The process of molting and, consequently, chitin synthesis is tightly regulated by two principal hormones: 20-hydroxyecdysone (20E) and juvenile hormone (JH). 20E initiates the molting process by binding to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, activating the transcription of genes involved in molting, including chitin synthase.

Juvenile hormone, on the other hand, acts as a "status quo" hormone. When JH levels are high, it prevents the 20E-induced expression of metamorphic genes, ensuring that the insect molts into another larval instar. When JH levels decline, 20E can then trigger metamorphosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound varies depending on the insect species, life stage, and application method. The following tables summarize key quantitative data from various studies.

Table 1: Lethal and Effective Concentrations of this compound against Various Insect Pests

| Insect Species | Life Stage | Parameter | Value | Reference |

| Ephestia figulilella (Raisin Moth) | 5th Instar Larva | EC50 | 95.38 ppm | |

| Ephestia figulilella (Raisin Moth) | 5th Instar Larva | LC50 | 510.85 ppm | |

| Leptinotarsa decemlineata (Colorado Potato Beetle) | Larva | LC50 | 0.79 mg ai/L | |

| Spodoptera litura (Cutworm) | 2nd Instar Larva | LC20 | 0.1 µg/mL | |

| Spodoptera litura (Cutworm) | 2nd Instar Larva | LC50 | 0.5 µg/mL | |

| Spodoptera litura (Cutworm) | 2nd Instar Larva | LC70 | 1.2 µg/mL | |

| Apolygus lucorum | 1st Instar Nymph | LC50 | 0.311 mg/L | |

| Apolygus lucorum | 3rd Instar Nymph | LC50 | 0.337 mg/L | |

| Apolygus lucorum | 1-day-old Adult | LC50 | 13.193 mg/L | |

| Musca domestica vicina (House Fly) | 2nd Instar Larva | LC25 | 56.43 ppm | |

| Musca domestica vicina (House Fly) | 2nd Instar Larva | LC75 | 248.45 ppm | |

| Reticulitermes spp. (Subterranean Termite) | Worker | LT50 | 18.7 days | |

| Coptotermes formosanus (Formosan Subterranean Termite) | Worker | >90% mortality at 9 wks | >15.6 ppm | |

| Reticulitermes flavipes (Eastern Subterranean Termite) | Worker | >90% mortality at 9 wks | >2 ppm |

Table 2: Sublethal Effects of this compound on Callosobruchus maculatus

| Dose (µ g/insect ) | Longevity Reduction | Fecundity Reduction |

| 0.5 | Significant | Significant |

| 1.0 | Significant | Significant |

| 1.5 | Significant | Significant |

| 2.0 | Significant | Significant |

Experimental Protocols

In Vivo Bioassay for Lethal Concentration (LC50) Determination

This protocol is adapted for determining the LC50 of this compound against foliage-feeding insect larvae.

Materials:

-

This compound (technical grade)

-

Acetone (solvent)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Host plant leaves (uniform size and age)

-

Third-instar larvae of the target insect species

-

Petri dishes or ventilated containers

-

Filter paper

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Perform serial dilutions with distilled water containing a constant concentration of surfactant (e.g., 0.1%) to obtain a range of test concentrations.

-

Prepare a control solution containing only acetone and surfactant in distilled water.

-

-

Leaf Treatment:

-

Dip host plant leaves into each test solution and the control solution for 30 seconds.

-

Allow the leaves to air dry completely.

-

-

Insect Exposure:

-

Place a treated leaf in each Petri dish lined with moistened filter paper.

-

Introduce a known number of third-instar larvae (e.g., 10-20) into each dish.

-

Prepare at least three to five replicates for each concentration and the control.

-

-

Incubation:

-

Maintain the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

-

-

Mortality Assessment:

-

Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that do not move when gently prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.

-

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol describes a non-radioactive method to measure the in vitro inhibitory effect of this compound on chitin synthase activity, adapted from assays for other chitin synthase inhibitors.

Materials:

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

This compound

-

DMSO (solvent for this compound)

-

Trypsin solution

-

Soybean trypsin inhibitor

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl2 or MgCl2

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Enzyme Preparation:

-

Homogenize the insect tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove large debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the microsomal fraction containing chitin synthase.

-

Resuspend the pellet in a suitable buffer.

-

Activate the zymogenic form of chitin synthase by incubating with trypsin, then stop the reaction with soybean trypsin inhibitor.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in DMSO.

-

To each well of the WGA-coated plate, add the enzyme preparation, the this compound dilution (or DMSO for control), and the reaction mixture.

-

Incubate the plate on a shaker at 30°C for a defined period (e.g., 3 hours).

-

-

Detection:

-

Wash the plate multiple times with ultrapure water to remove unbound reagents.

-

Add WGA-HRP solution to each well and incubate.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

This compound's targeted action on chitin synthase 1 makes it an effective and selective insecticide for the control of a wide range of insect pests. Its mechanism, which disrupts the fundamental process of molting, is well-supported by biochemical and toxicological data. The provided protocols offer a framework for the continued study and evaluation of this compound and other benzoylphenyl urea insecticides. Further research into the precise molecular interactions between this compound and the chitin synthase enzyme could lead to the development of even more potent and specific insect growth regulators.

References

Hexaflumuron: A Technical Guide to its Synthesis, Discovery, and Mechanism as a Benzoylurea Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaflumuron is a potent benzoylurea insecticide renowned for its efficacy as a termite control agent.[1][2] It operates as an insect growth regulator (IGR) by inhibiting the synthesis of chitin, a critical component of the insect exoskeleton.[3][4][5] This mode of action disrupts the molting process, leading to the eventual demise of the insect. First registered in the United States in 1994, this compound was the inaugural active ingredient to be classified as a "reduced-risk pesticide" by the U.S. Environmental Protection Agency (EPA), signifying its lower potential risk to human health and the environment compared to existing alternatives. This guide provides a comprehensive overview of the synthesis of this compound, its discovery, mechanism of action, biological activity, and toxicological profile, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Discovery and Development

The development of this compound marked a significant advancement in pest control, moving towards more target-specific and environmentally benign solutions. Its designation as a reduced-risk pesticide in 1994 was based on its low impact on human health, low toxicity to non-target organisms, and a low potential for groundwater contamination. This compound is the active ingredient in termite baiting systems, such as the Sentricon™ system, which employs a targeted approach of monitoring and baiting only when termite activity is confirmed. This method minimizes environmental exposure and drift.

Synthesis of this compound

The chemical name for this compound is N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide. The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. The key intermediates are:

-

2,6-Difluorobenzamide

-

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

The overall synthesis involves the reaction of 2,6-difluorobenzoyl isocyanate (derived from 2,6-difluorobenzamide) with 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline to create the characteristic urea linkage of this compound.

Synthesis of Key Intermediates

3.1.1 Synthesis of 2,6-Difluorobenzamide

This intermediate is synthesized through the hydrolysis of 2,6-difluorobenzonitrile.

Experimental Protocol:

-

Reaction Setup: 30g (0.214 mol) of 2,6-difluorobenzonitrile is added to a four-necked flask equipped with a stirrer, thermometer, and reflux condenser. To this, 25.62g (0.128 mol) of a 20% sodium hydroxide solution is added.

-

Hydrolysis: The mixture is heated to 50°C with stirring. 72.61g (0.641 mol) of 30 wt% hydrogen peroxide is added dropwise over 3 hours. The reaction is allowed to proceed for an additional 2 hours.

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled to 25°C. The pH is adjusted to approximately 7.0 using a 10 wt% hydrochloric acid solution. The mixture is stirred for 1.5 hours at this temperature.

-

Purification: The resulting solid product is collected by cooling and suction filtration. The filter cake is washed with water and then dried to yield 2,6-difluorobenzamide.

3.1.2 Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

One reported method for synthesizing this key intermediate involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene in the presence of a catalyst. An improved, practical route with a 74.0% overall yield involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor.

Experimental Protocol (Improved Route):

-

Catalytic Hydrogenation: 3,5-dichloronitrobenzene is hydrogenated under catalytic conditions to produce 3,5-dichlorophenylhydroxylamine.

-

Bamberger Rearrangement: The 3,5-dichlorophenylhydroxylamine undergoes a Bamberger rearrangement in the presence of dilute sulfuric acid to yield 4-amino-2,6-dichlorophenol.

-

Addition Reaction: The intermediate 4-amino-2,6-dichlorophenol is then reacted with tetrafluoroethene in a continuous flow reactor using water as a green solvent to produce 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Final Synthesis of this compound

The final step involves the formation of the urea bridge. While the specific industrial protocol for the final coupling is proprietary, the general chemical pathway involves reacting 2,6-difluorobenzoyl isocyanate with 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Mechanism of Action

This compound is an insect growth regulator (IGR) that acts as a chitin synthesis inhibitor. Chitin is a vital polymer that forms the primary structural component of the insect exoskeleton.

The mechanism involves the following steps:

-

Ingestion: Foraging termites consume bait containing this compound.

-

Distribution: The slow-acting nature of the compound allows the affected termites to travel back to the colony and share the bait with other members through social feeding (trophallaxis).

-

Chitin Synthesis Inhibition: this compound inhibits the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin chains.

-

Molting Disruption: During the molting process, the insect is unable to form a new, functional exoskeleton. This leads to a failure in ecdysis (shedding of the old cuticle), resulting in death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Biological Activity and Efficacy

This compound exhibits high efficacy against a range of insect pests, particularly subterranean termites. It is also effective against the larvae of Lepidoptera, Coleoptera, Homoptera, and Diptera.

Laboratory and Field Trial Data

Studies have demonstrated the effectiveness of this compound in both laboratory and field settings. In a laboratory choice test against Reticulitermes flavipes, concentrations greater than 2 ppm were required to achieve over 90% mortality at 9 weeks. For the Formosan subterranean termite, Coptotermes formosanus, concentrations exceeding 15.6 ppm were necessary for similar mortality rates. Field trials have shown that approximately 4–1,500 mg of this compound can lead to a 90–100% reduction in field populations of termites, with colony sizes ranging from 0.17 to 2.8 million foragers. Another field study using a 10% this compound bait achieved complete colony elimination in an average of 33.7 days.

Quantitative Efficacy Data

| Parameter | Species | Value | Conditions | Reference |

| LC50 (1st-instar nymphs) | A. lucorum | 0.311 mg/L | Acute toxicity bioassay | |

| LC50 (3rd-instar nymphs) | A. lucorum | 0.337 mg/L | Acute toxicity bioassay | |

| EC50 | Ephestia figulilella | 95.38 ppm | Larval mortality | |

| LT50 (this compound diet) | Reticulitermes spp. | 18.7 days | Laboratory no-choice test | |

| LT50 (Control diet) | Reticulitermes spp. | 24.4 days | Laboratory no-choice test | |

| Mortality at 9 weeks (>90%) | R. flavipes | >2 ppm | Laboratory choice test | |

| Mortality at 9 weeks (>90%) | C. formosanus | >15.6 ppm | Laboratory choice test |

Physicochemical and Toxicological Profile

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈Cl₂F₆N₂O₃ | |

| Molecular Weight | 461.1 g/mol | |

| Appearance | Odorless white solid | |

| Water Solubility | Very low | |

| Soil Mobility | Low, binds strongly to soil | |

| Half-life (anaerobic soil) | 40-64 days |

Toxicological Data

This compound has low acute toxicity to mammals. It is classified as having low acute toxicity (Toxicity Categories III and IV).

| Parameter | Species | Value | Classification | Reference |

| Oral LD50 | Rat | >5000 mg/kg | Low toxicity | |

| Oral LD50 | Birds | >2000 mg/kg/day | Virtually non-toxic | |

| Skin/Eye Irritation | Rabbit | Non-irritating | - | |

| Toxicity to Aquatic Invertebrates | Daphnia magna | Highly toxic | - |

Experimental Protocols: Termite Bait Efficacy Bioassay

This protocol outlines a typical laboratory bioassay to evaluate the efficacy of a this compound bait against subterranean termites.

-

Termite Collection: Collect termites from active field colonies.

-

Bait Preparation: Prepare a bait matrix (e.g., cellulose powder) containing a known concentration of this compound (e.g., 0.5%). A control bait without this compound should also be prepared.

-

Experimental Setup:

-

Use containers (e.g., Petri dishes) with a moistened substrate (e.g., sand or soil).

-

Introduce a predetermined number of worker termites (e.g., 100) into each container.

-

Place a pre-weighed amount of either the this compound bait or the control bait into the respective containers.

-

Replicate each treatment (this compound and control) multiple times (e.g., 3-5 replicates).

-

-

Incubation: Maintain the containers in a dark, controlled environment at a suitable temperature and humidity for termites (e.g., 25-28°C and >85% RH).

-

Data Collection:

-

Record termite mortality at regular intervals (e.g., daily or weekly).

-

At the end of the experiment (e.g., after 4-8 weeks), remove the remaining bait, dry it, and weigh it to determine the amount consumed.

-

-

Data Analysis:

-

Calculate the percentage mortality for each treatment over time.

-

Determine the average bait consumption for each treatment.

-

Use statistical analysis (e.g., ANOVA) to compare mortality and consumption between the this compound and control groups.

-

Bioassay Workflow Diagram

Caption: Workflow for a termite bait efficacy bioassay.

References

Hexaflumuron as an Insect Growth Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaflumuron, a benzoylphenylurea derivative, is a potent insect growth regulator (IGR) that disrupts the molting process in susceptible insect species. Its primary mode of action is the inhibition of chitin synthesis, a critical component of the insect exoskeleton. This technical guide provides an in-depth overview of this compound's role as an IGR, focusing on its mechanism of action, the biochemical pathways it affects, and its toxicological impact on target insects. Detailed experimental protocols for evaluating its efficacy are presented, along with a compilation of quantitative data from various studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in insecticide development and pest management.

Introduction

This compound is a systemic insecticide used extensively for the control of subterranean termites and other wood-destroying insects.[1] Unlike traditional neurotoxic insecticides, this compound acts as a slow-acting toxicant, which allows for its transfer throughout an insect colony, leading to its eventual elimination.[1][2] Its specificity for the chitin biosynthesis pathway, which is absent in vertebrates, contributes to its low mammalian toxicity.[2][3] This targeted mechanism of action makes it a valuable tool in integrated pest management (IPM) programs.

Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of this compound is the disruption of chitin biosynthesis. Chitin, a long-chain polymer of N-acetylglucosamine, is a fundamental component of the insect cuticle, providing structural integrity and protection. The inhibition of chitin synthesis prevents the proper formation of a new exoskeleton during molting, leading to developmental abnormalities and ultimately, death.

While the precise molecular target of benzoylphenylureas like this compound is still a subject of investigation, it is widely accepted that they interfere with the final step of chitin polymerization, catalyzed by the enzyme chitin synthase. This inhibition leads to an accumulation of the precursor UDP-N-acetylglucosamine and a failure to form the rigid, layered structure of the procuticle.

Chitin Biosynthesis Signaling Pathway

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the proposed point of inhibition by this compound.

Caption: Insect Chitin Biosynthesis Pathway and this compound's Point of Inhibition.

Quantitative Efficacy of this compound

The efficacy of this compound is typically quantified by determining its lethal concentration (LC50) or effective concentration (EC50) values, which represent the concentration required to cause 50% mortality or a specific sublethal effect, respectively. These values vary depending on the insect species, life stage, and exposure method.

Lethal and Sublethal Concentrations

The following table summarizes LC50 and EC50 values for this compound against various insect species as reported in the literature.

| Insect Species | Life Stage | Bioassay Method | Parameter | Value (ppm or mg/L) | Reference |

| Reticulitermes santonensis | Worker | No-choice feeding | LC50 | 3000 | |

| Xanthogaleruca luteola | 3rd instar larvae | Leaf dip | LC50 | 122.02 | |

| Xanthogaleruca luteola | 3rd instar larvae | Leaf dip | LC30 | 53.45 | |

| Plutella xylostella | 3rd instar larvae | Leaf dip | LC50 | 1.48 | |

| Plutella xylostella | 3rd instar larvae | Leaf dip | LC25 | 0.91 | |

| Plutella xylostella | 3rd instar larvae | Leaf dip | LC10 | 0.59 | |

| Apolygus lucorum | 1st instar nymphs | Artificial diet | LC50 | 0.311 | |

| Apolygus lucorum | 3rd instar nymphs | Artificial diet | LC50 | 0.337 | |

| Apolygus lucorum | 1-day-old adults | Artificial diet | LC50 | 13.193 | |

| Ephestia figulilella | 5th instar larvae | Spray | LC50 | 510.85 | |

| Ephestia figulilella | 5th instar larvae | Spray | EC50 | 95.38 |

Sublethal Effects on Development and Reproduction

Exposure to sublethal concentrations of this compound can lead to a range of adverse effects on insect development, physiology, and reproduction.

| Insect Species | Life Stage Exposed | Sublethal Effect | Observation | Reference |

| Spodoptera litura | 3rd-5th instar larvae | Developmental duration | Prolonged development time with increasing concentration. | |

| Spodoptera litura | 5th instar larvae | Total hemocyte count | Significant increase 24h post-treatment, followed by a decrease. | |

| Spodoptera litura | 5th instar larvae | Hemolymph trehalose | Significantly increased in hemocytes at 96h post-treatment. | |

| Plutella xylostella | 3rd instar larvae | Adult longevity | Shortened lifespan of adults. | |

| Plutella xylostella | 3rd instar larvae | Fecundity | Significantly reduced. | |

| Apolygus lucorum | 3rd instar nymphs | Adult fecundity | Reduced by 30.4% at LC50. | |

| Apolygus lucorum | 1-day-old adults | Female longevity | Significantly reduced at LC10 and LC20. | |

| Apolygus lucorum | 1-day-old adults | Fecundity | Reduced by 26.6% (LC10) and 90.3% (LC20). | |

| Callosobruchus maculatus | Adults | Longevity and fecundity | Reduced at doses of 0.5-2 µ g/insect . | |

| Callosobruchus maculatus | Adults | Egg viability | Significantly affected. |

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized bioassays. The following sections provide detailed methodologies for key experiments.

Termite Feeding Bioassay (No-Choice and Choice)

This protocol is adapted from methodologies used to assess the efficacy of termite baits.

Objective: To determine the lethal effects and feeding deterrence of this compound on subterranean termites.

Materials:

-

Healthy worker termites (e.g., Reticulitermes spp., Coptotermes spp.) from a field-collected colony.

-

Petri dishes (9 cm diameter) with moistened sand or agar.

-

Filter paper or cellulose matrix.

-

This compound stock solution of known concentration.

-

Distilled water.

-

Analytical balance.

-

Drying oven.

Procedure:

-

Preparation of Treated Baits:

-

Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution.

-

Prepare serial dilutions to obtain the desired treatment concentrations.

-

Apply a known volume of each dilution evenly onto pre-weighed filter paper discs.

-

For control baits, apply only the solvent.

-

Allow the solvent to evaporate completely in a fume hood.

-

Record the final weight of the treated and control filter papers.

-

-

No-Choice Bioassay:

-

Place one treated filter paper disc in the center of a Petri dish containing moistened sand.

-

Introduce a known number of worker termites (e.g., 100) into the Petri dish.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the dishes in the dark at a constant temperature (e.g., 25-28°C) and humidity.

-

Record termite mortality at regular intervals (e.g., daily or every few days) for a predetermined period (e.g., 30-60 days).

-

At the end of the experiment, remove the remaining filter paper, clean off any debris, dry it in an oven, and weigh it to determine the amount consumed.

-

-

Choice Bioassay:

-

Place one treated and one control filter paper disc side-by-side in a Petri dish with moistened sand.

-

Introduce a known number of worker termites into the Petri dish.

-

Follow the same incubation and observation procedures as the no-choice bioassay.

-

At the end of the experiment, determine the consumption of both the treated and control filter papers.

-

Data Analysis:

-

Calculate the percentage mortality for each concentration over time.

-

Determine the LC50 values using probit analysis.

-

Calculate the mean consumption of treated and control baits.

-

Use statistical tests (e.g., ANOVA, t-test) to compare mortality and consumption between treatments and the control.

Chitin Synthase Activity Assay

This protocol is a generalized method for measuring chitin synthase activity and its inhibition, based on non-radioactive assays.

Objective: To quantify the in vitro inhibition of chitin synthase by this compound.

Materials:

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae, midgut).

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Trypsin and soybean trypsin inhibitor.

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).

-

Reaction mixture containing UDP-N-acetylglucosamine (UDP-GlcNAc) and other necessary cofactors (e.g., MgCl2).

-

This compound solutions at various concentrations.

-

WGA conjugated to horseradish peroxidase (WGA-HRP).

-

TMB substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize the insect tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

-

Activate the zymogenic form of chitin synthase by treating the extract with trypsin, followed by inactivation of trypsin with a soybean trypsin inhibitor.

-

-

Enzyme Inhibition Assay:

-

To the WGA-coated wells, add the assay buffer.

-

Add the this compound solutions to the test wells and solvent to the control wells.

-

Add the crude enzyme extract to all wells.

-

Initiate the reaction by adding the UDP-GlcNAc substrate.

-

Incubate the plate for a specific time at the optimal temperature for the enzyme.

-

-

Detection of Synthesized Chitin:

-

Wash the plate to remove unbound substrate and enzyme.

-

Add WGA-HRP solution to each well and incubate.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add TMB substrate and allow color to develop.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm. A decrease in absorbance in the presence of this compound indicates inhibition of chitin synthase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for evaluating the efficacy of this compound and the logical relationship of its effects.

References

Initial Toxicological Profile of Hexaflumuron in Termites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological studies of Hexaflumuron, a key active ingredient in termite control, with a focus on its effects on various termite species. This document synthesizes data from foundational research, detailing the compound's lethal and sublethal impacts, experimental methodologies employed in its evaluation, and its primary mode of action.

Introduction to this compound

This compound is a benzoylphenylurea insecticide that acts as an insect growth regulator (IGR).[1][2][3] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of an insect's exoskeleton.[1][4] This disruption of the molting process ultimately leads to the death of the termite. First registered in the United States in 1994, this compound was notably the first active ingredient to be classified as a reduced-risk pesticide by the EPA, indicating a lower potential impact on human health and the environment compared to existing alternatives. It is primarily formulated into bait stations for the control of subterranean termite colonies.

Mechanism of Action: Chitin Synthesis Inhibition

This compound's toxicity to termites stems from its targeted disruption of chitin biosynthesis. Chitin is a long-chain polymer of N-acetylglucosamine and is essential for the formation of the termite's exoskeleton. During the molting process, termites must produce a new exoskeleton and shed the old one. By inhibiting the enzyme chitin synthase, this compound prevents the proper formation of the new cuticle. As a result, the termite is unable to complete the molt successfully, leading to mortality. This slow-acting mechanism is crucial for its efficacy in baiting systems, as it allows foraging termites to ingest the toxicant and return to the colony, sharing it with other nestmates through trophallaxis (mutual exchange of liquids) before succumbing to its effects.

Caption: this compound's mode of action, from ingestion to colony impact.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on this compound against different termite species. These values are critical for understanding the dose-dependent effects of the compound.

Table 1: Lethal Concentration (LC) and Lethal Dose (LD) Values

| Termite Species | Parameter | Value | Exposure Period | Reference |

| Reticulitermes santonensis | LC50 | 202.3 ppm | 3 weeks | |

| Reticulitermes flavipes | Oral LD50 | > 5000 mg/kg (in rats, indicative of low vertebrate toxicity) | N/A | |

| Coptotermes formosanus | >90% Mortality Concentration | > 15.6 ppm | 9 weeks | |

| Reticulitermes flavipes | >90% Mortality Concentration | > 2 ppm | 9 weeks |

Table 2: Mortality Rates at Different Concentrations

| Termite Species | Concentration | Mortality (%) | Time | Reference |

| Reticulitermes santonensis | 1000 ppm | 90% | Not Specified | |

| Reticulitermes santonensis | 3000 ppm | (Implied 100%) | Not Specified | |

| Reticulitermes hesperus | 5 g/kg (in substrate) | ~96% | 45 days |

Table 3: Sublethal and Behavioral Effects

| Effect | Termite Species | Concentration | Observation | Reference |

| Feeding Deterrence | Coptotermes formosanus | > 125 ppm | Reduced feeding on treated material | |

| Feeding Deterrence | Reticulitermes flavipes | > 62.5 ppm | Reduced feeding on treated material | |

| Impaired Nymphal Development | Apolygus lucorum (a different insect, but indicative of IGR effects) | Sublethal doses | Significantly impaired growth and development | |

| Adverse Egg Development | Reticulitermes hesperus | Not Specified | Prevents hatching |

Experimental Protocols

The evaluation of this compound's toxicity has been conducted using various standardized laboratory and field protocols. Below are detailed methodologies for key experiments.

Laboratory Bioassays: No-Choice and Choice Feeding Tests

These tests are fundamental for determining the intrinsic toxicity and palatability of a bait toxicant.

Objective: To assess the mortality and consumption of this compound-treated bait by termites in both forced-feeding (no-choice) and preferential-feeding (choice) scenarios.

Materials:

-

Termites (e.g., Reticulitermes santonensis, Coptotermes formosanus)

-

Petri dishes or similar containers

-

Filter paper (e.g., Whatman No. 1) or other cellulose matrix

-

This compound of varying concentrations

-

Distilled water

-

Incubator or environmental chamber (maintained at approximately 25 ± 1°C and 75% relative humidity)

Procedure:

-

Preparation of Baits:

-

For treated baits, a specific amount of this compound is dissolved in a solvent (e.g., acetone) and applied to the filter paper. The solvent is then allowed to evaporate completely.

-

Control baits are treated with the solvent only.

-

-

No-Choice Test Setup:

-

A single treated filter paper is placed in a petri dish.

-

A predetermined number of worker termites are introduced into the dish.

-

Replicates are made for each concentration of this compound and for the control.

-

-

Choice Test Setup:

-

Both a treated and an untreated (control) filter paper are placed side-by-side in a petri dish.

-

A predetermined number of worker termites are introduced.

-

Replicates are established for each concentration.

-

-

Incubation and Observation:

-

The test arenas are maintained in an incubator under controlled conditions.

-

Mortality is recorded at regular intervals (e.g., daily or weekly) for a specified period (e.g., 3 to 9 weeks).

-

At the end of the experiment, the amount of filter paper consumed is determined, often by weighing the remaining paper after cleaning and drying.

-

-

Data Analysis:

-

Mortality data is corrected for control mortality (e.g., using Abbott's formula).

-

LC50 values are calculated using probit analysis.

-

Consumption data is analyzed to assess feeding deterrence.

-

Caption: Workflow for laboratory no-choice and choice feeding bioassays.

Field Evaluation of Baiting Systems

Field studies are essential to confirm the efficacy of this compound in eliminating termite colonies under real-world conditions.

Objective: To evaluate the effectiveness of a this compound baiting system in suppressing or eliminating subterranean termite populations.

Procedure:

-

Site Selection and Colony Characterization:

-

Identify sites with active subterranean termite infestations.

-

Characterize individual termite colonies, including species identification and estimation of foraging territory and population size.

-

-

Pre-Baiting Monitoring:

-

Install monitoring stations containing untreated wood or cellulose around the infested structure.

-

Regularly inspect these stations to confirm termite activity and establish feeding.

-

-

Bait Application:

-

Once termite activity is established in a monitoring station, the untreated wood is replaced with a bait matrix containing this compound.

-

The bait stations are tamper-resistant to minimize non-target exposure.

-

-

Post-Baiting Monitoring:

-

Continuously monitor the bait stations to assess consumption of the toxicant.

-

Monitor the activity in the surrounding monitoring stations to observe a decline in the termite population.

-

Colony elimination is typically confirmed after a prolonged period of inactivity in all monitoring stations. Field trials have shown that colony elimination can take an average of 4.2 months, with some colonies being eliminated in as little as 1-9 months, while others may take up to 12-13 months.

-

-

Long-Term Monitoring:

-

Continue monitoring for at least one year after the cessation of termite activity to ensure the colony has been eliminated and to detect any new infestations.

-

Caption: Logical workflow for a field evaluation of a termite baiting system.

Conclusion

Initial toxicological studies have firmly established this compound as a potent, slow-acting toxicant for termites. Its specific mode of action, the inhibition of chitin synthesis, provides a targeted approach to termite control with low vertebrate toxicity. The quantitative data from laboratory bioassays demonstrate its effectiveness at low concentrations, while field studies confirm its ability to eliminate entire subterranean termite colonies. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel termite control agents.

References

The Dawn of a New Era in Insect Control: An In-depth Literature Review on the Early Research of Hexafluron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaflumuron, a benzoylphenylurea derivative, emerged in the late 20th century as a groundbreaking insecticide, heralding a new approach to pest management. First registered in the United States in 1994, it was distinguished as the first active ingredient to be classified by the EPA as a reduced-risk pesticide.[1][2][3] This technical guide provides a comprehensive review of the early research that established this compound as a potent and selective termiticide and insect growth regulator. Its novel mode of action, targeting chitin synthesis, offered a more targeted and environmentally conscious alternative to the broad-spectrum neurotoxins that had previously dominated the market.[1][2] This review will delve into the foundational studies that elucidated its mechanism of action, quantified its efficacy against key insect pests, and detailed the experimental protocols that paved the way for its successful commercialization and widespread adoption in integrated pest management (IPM) programs.

Core Mechanism of Action: Chitin Synthesis Inhibition

Early research quickly identified this compound as a potent chitin synthesis inhibitor (CSI). Chitin is a crucial biopolymer that provides structural integrity to the insect exoskeleton. By interfering with the incorporation of N-acetylglucosamine into the chitin polymer, this compound disrupts the molting process, which is essential for insect growth and development. This disruption leads to the formation of an abnormal and fragile new cuticle, ultimately resulting in the insect's death during ecdysis (molting). This systemic mode of action, primarily through ingestion, proved to be highly effective and selective against target pests.

Figure 1: Simplified signaling pathway of this compound's mode of action as a chitin synthesis inhibitor.

Efficacy Against Subterranean Termites: A Paradigm Shift in Control

A significant body of early research focused on the efficacy of this compound against subterranean termites, particularly the Formosan subterranean termite (Coptotermes formosanus) and the Eastern subterranean termite (Reticulitermes flavipes). These studies were pivotal in the development of termite baiting systems, such as the Sentricon® system, which revolutionized termite control by aiming for colony elimination rather than mere population suppression.

Quantitative Efficacy Data

The following tables summarize key quantitative data from early laboratory and field studies, demonstrating the lethal and sublethal effects of this compound on various insect species.

| Target Pest Species | Concentration (ppm) | Mortality (%) | Time | Study |

| Reticulitermes flavipes | >2 | >90 | 9 weeks | Su & Scheffrahn (1993) |

| Coptotermes formosanus | >15.6 | >90 | 9 weeks | Su & Scheffrahn (1993) |

| Reticulitermes hesperus | 5000 (5 g/kg) | ~96 | 45 days | Haagsma & Rust (1995) |

| Target Pest Species | Parameter | Value | Study |

| Ephestia figulilella | EC50 | 95.38 ppm | Khajepour et al. (2012) |

| Apolygus lucorum (1st Instar) | LC50 | 0.311 mg/L | Lu et al. (2018) |

| Apolygus lucorum (3rd Instar) | LC50 | 0.337 mg/L | Lu et al. (2018) |

| Apolygus lucorum (Adult) | LC50 | 13.193 mg/L | Lu et al. (2018) |

Key Experimental Protocols

Laboratory Bioassay for Termite Mortality (Adapted from Su & Scheffrahn, 1993)

-

Termite Collection and Acclimation: Termites (R. flavipes or C. formosanus) were collected from field colonies and maintained in laboratory containers with a moisture source and food (e.g., wooden blocks) at a constant temperature and humidity.

-

Diet Preparation: this compound was incorporated into a cellulose matrix at various concentrations (e.g., 0, 2, 15.6, 62.5, 125 ppm).

-

Exposure: A specified number of worker termites were placed in Petri dishes containing the treated or untreated (control) diet.

-

Observation: Mortality was recorded at regular intervals over a period of several weeks (e.g., 9 weeks).

-

Data Analysis: Probit analysis was used to determine the lethal concentrations (LC50, LC90).

Figure 2: General experimental workflow for a laboratory termite bioassay.

Field Evaluation of this compound Baits (Adapted from Su, 1994)

-

Site Selection and Monitoring: Infested sites were identified, and monitoring stations containing untreated wood were installed to detect termite activity.

-

Bait Application: Once termite activity was established in a monitoring station, the untreated wood was replaced with a bait matrix containing this compound (e.g., 0.5% concentration).

-

Consumption Monitoring: The consumption of the bait was monitored regularly.

-

Population Assessment: Termite foraging activity was monitored at the baited stations and surrounding unbaited stations to assess the decline in the termite population.

-

Colony Elimination Confirmation: The absence of termite activity in all monitoring stations for an extended period was used as an indicator of colony elimination. Between 1994 and 2003, 34 studies demonstrated a 96% success rate in eliminating baited termite colonies.

Sublethal Effects and Trophallaxis

Early studies also investigated the sublethal effects of this compound, which are critical for its efficacy in social insects like termites. The slow-acting nature of this compound allows foraging termites to consume the bait and return to the colony, where the toxicant is spread to other colony members through trophallaxis (the mutual exchange of regurgitated food).

Research using 14C-labeled this compound demonstrated its efficient transfer among worker termites. The levels of this compound in recipient termites could reach up to two-thirds of the levels present in donor termites that fed directly on the treated material. This efficient transfer ensures the wide distribution of the toxicant throughout the colony, even to individuals that have not directly fed on the bait.

Furthermore, sublethal doses of this compound were shown to impair the growth and development of other insect pests, such as Apolygus lucorum nymphs, and reduce the fecundity and egg-hatching rates in adults. In Spodoptera litura, sublethal concentrations led to a dose-dependent increase in the total carbohydrate and trehalose content in the hemolymph.

Environmental Fate and Selectivity

A key aspect of the early research on this compound was its environmental profile. As a "reduced-risk" pesticide, its environmental fate and non-target effects were of significant interest.

-

Soil Mobility: this compound binds strongly to soil particles and has low water solubility, indicating a low potential for leaching into groundwater.

-

Biodegradation: The aerobic biodegradation half-life in soil was found to range from 56 to 190 days. Under anaerobic conditions, the half-life was shorter, ranging from 40 to 64 days.

-

Aquatic Toxicity: While highly toxic to aquatic invertebrates in laboratory settings, the risk to aquatic ecosystems in real-world scenarios was considered low due to its application method in contained bait stations.

-

Avian Toxicity: this compound is practically non-toxic to birds.

This favorable environmental profile, combined with its targeted mode of action, underscored its value as a more environmentally benign pest control solution compared to the persistent and broad-spectrum organochlorine and organophosphate insecticides it was designed to replace.

Conclusion

The early research on this compound laid a robust scientific foundation for its development and successful integration into modern pest management strategies. The elucidation of its specific mode of action as a chitin synthesis inhibitor, coupled with comprehensive efficacy studies against economically important pests like subterranean termites, demonstrated its potential as a highly effective and selective insecticide. The innovative use of this compound in baiting systems for termite colony elimination represented a significant advancement in the field of urban entomology. Furthermore, its favorable environmental fate and toxicological profile solidified its status as a reduced-risk pesticide. The foundational studies reviewed in this guide not only established the core principles of this compound's utility but also paved the way for the development of a new generation of insect growth regulators with improved efficacy and environmental safety.

References

The Terrestrial Fate of Hexaflumuron: A Technical Guide to its Environmental Degradation and Behavior in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaflumuron, a benzoylphenylurea insecticide, is a key active ingredient in termite control systems. Its efficacy lies in its ability to inhibit chitin synthesis in insects. Understanding the environmental fate and degradation of this compound in soil is paramount for assessing its ecological risk profile and ensuring its responsible use. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the soil environment, with a focus on its degradation pathways, mobility, and the methodologies used to assess these parameters.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈Cl₂F₆N₂O₃ | [1] |

| Molecular Weight | 461.14 g/mol | [1] |

| Water Solubility | 0.027 mg/L (at 20°C) | [2] |

| Vapor Pressure | 4.43 x 10⁻⁷ mm Hg (at 25°C) | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.68 | [2] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 29,300 mL/g |

Degradation of this compound in Soil

This compound degrades in the soil through a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis. The rate of degradation is influenced by soil type, temperature, moisture, and microbial activity.

Degradation Half-Life

The persistence of this compound in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade.

| Condition | Half-Life (DT₅₀) in Days | Reference |

| Aerobic Soil | 56 - 190 | |

| Anaerobic Soil | 40 - 64 | |

| Field Dissipation (Typical) | 170 |

Degradation Pathways

The degradation of this compound in soil involves the breakdown of the parent molecule into various metabolites. The primary pathways are:

-

Microbial Degradation: This is a major route for this compound degradation in soil. Soil microorganisms, such as bacteria and fungi, utilize this compound as a carbon source, breaking it down through enzymatic processes. A key metabolic step is the cleavage of the urea bridge.

-

Hydrolysis: This chemical process involves the reaction of this compound with water, leading to the cleavage of the urea linkage. The rate of hydrolysis is pH-dependent, with increased degradation observed under alkaline conditions.

-

Photolysis: Sunlight can induce the degradation of this compound on the soil surface. The primary photochemical reaction is believed to be the cleavage of the urea linkage.

The major metabolite identified in anaerobic soil studies is 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.

Below is a generalized degradation pathway for this compound in soil:

Mobility and Sorption in Soil

The mobility of this compound in soil is very low. This is attributed to its strong adsorption to soil particles, particularly organic matter and clay, and its low water solubility. The high soil organic carbon-water partitioning coefficient (K_oc_) of 29,300 mL/g indicates that this compound will be immobile in soil. This strong sorption minimizes the potential for leaching into groundwater.

| Sorption Coefficient | Value | Interpretation | Reference |

| K_d_ (Soil-Water Partition Coefficient) | Varies with soil type | Indicates the ratio of the chemical sorbed to the soil to that in the soil solution. | |

| K_oc_ (Organic Carbon Normalized Sorption Coefficient) | 29,300 mL/g | High value indicates strong binding to soil organic carbon and low mobility. |

Experimental Protocols

The environmental fate of this compound in soil is assessed through standardized laboratory and field studies, primarily following OECD (Organisation for Economic Co-operation and Development) guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture, etc.).

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time intervals.

-

Extraction: this compound and its degradation products are extracted from the soil using appropriate solvents.

-

Quantification and Identification: The parent compound and metabolites are quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Metabolites are identified using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of degradation (DT₅₀ and DT₉₀) and the formation and decline of metabolites are calculated.

The following diagram illustrates the experimental workflow for an aerobic soil transformation study.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the extent to which a chemical adsorbs to and desorbs from soil, providing a measure of its mobility.

Methodology:

-

Soil and Solution Preparation: Several different soil types with varying characteristics are used. A solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ is prepared.

-

Adsorption Phase: Known amounts of soil are equilibrated with the this compound solution in centrifuge tubes by shaking for a predetermined time until equilibrium is reached.

-

Separation: The soil and solution are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The supernatant is replaced with a fresh CaCl₂ solution, and the samples are re-equilibrated to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: The soil-water partition coefficient (K_d_) and the organic carbon normalized sorption coefficient (K_oc_) are calculated.

The logical relationship of factors influencing this compound's fate in soil is depicted below.

Conclusion

The environmental fate of this compound in soil is characterized by moderate persistence and very low mobility. Its degradation is primarily driven by microbial activity, with contributions from hydrolysis and photolysis. The strong adsorption of this compound to soil particles, particularly organic matter, significantly limits its potential for leaching into groundwater. The standardized testing protocols outlined by the OECD provide a robust framework for evaluating the environmental behavior of this compound and other pesticides, ensuring a thorough assessment of their potential ecological risks. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key processes governing the fate of this compound in the terrestrial environment.

References

The history of Hexaflumuron's development and registration

An In-depth Technical Guide on the Development and Registration History of Hexaflumuron

Abstract

This compound is a key active ingredient in the field of insect pest management, particularly for subterranean termites. As a member of the benzoylphenyl urea class of insecticides, its novel mode of action as a chitin synthesis inhibitor marked a significant advancement in pest control technology.[1][2] This technical guide provides a comprehensive overview of the history of this compound's development, from its initial synthesis to its landmark registration as the first "reduced-risk" pesticide by the U.S. Environmental Protection Agency (EPA). It details the regulatory milestones, summarizes key experimental data on its efficacy and toxicological profile, and outlines the methodologies of pivotal studies. This document is intended for researchers, scientists, and professionals in the fields of pesticide development and pest management.

Development History

Discovery and Synthesis

This compound was developed by Dow AgroSciences LLC, a subsidiary of The Dow Chemical Company.[3] It belongs to the benzoylphenyl urea chemical class, which is known for its insect growth regulator (IGR) properties.[4] The synthesis of this compound is a complex, proprietary process that involves multiple reaction and purification steps.[3] The core chemical structure is formed by reacting key intermediates, such as 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with 2,6-difluorobenzoyl isocyanate, to create the characteristic urea linkage. The high purity of these intermediates is crucial for the efficacy and safety profile of the final active ingredient.

Mechanism of Action

This compound functions as an Insect Growth Regulator (IGR) by specifically inhibiting the synthesis of chitin, an essential polymer that forms the primary structural component of an insect's exoskeleton. This disruption occurs during the molting process, where the insect is unable to form a new, functional exoskeleton, ultimately leading to its death.

The compound is slow-acting and non-repellent, which is critical for its use in termite baits. Foraging termites consume the bait containing this compound and transport it back to the colony, sharing it with nestmates through a process called trophallaxis. This ensures the active ingredient is distributed throughout the entire colony, leading to its eventual elimination.

References

Methodological & Application

Hexaflumuron Baiting Techniques for Subterranean Termite Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hexaflumuron in baiting systems for the control of subterranean termites. The information is compiled from various scientific studies and is intended to guide researchers in designing and implementing effective termite control experiments.

This compound is a chitin synthesis inhibitor that disrupts the molting process in termites.[1][2] As a slow-acting, non-repellent toxicant, it is highly effective for colony-wide elimination when delivered through a baiting system.[1][3] Foraging termites consume the bait, carry it back to the colony, and distribute it to other members, including the queen, leading to the eventual collapse of the colony.[4]

I. Quantitative Data on this compound Efficacy

The efficacy of this compound baiting can be measured by several parameters, including the time to colony elimination, the amount of active ingredient consumed, and the rate of bait consumption. The following tables summarize quantitative data from various field and laboratory studies.

Table 1: Time to Colony Elimination for Various Termite Species

| Termite Species | This compound Concentration | Time to Elimination | Region/Study Setting |

| Coptotermes formosanus | 10% | 28 - 42 days (avg. 33.7 days) | Shanghai, China (Field) |

| Coptotermes formosanus | Not Specified | 2 - 4 months | Hawaii, USA (Field) |

| Reticulitermes flavipes & Coptotermes formosanus | Not Specified | Approx. 2 months | Plantation, FL, USA (Field) |

| Coptotermes curvignathus | 0.5% | 25 - 44 days | Malaysia (Field) |

| Reticulitermes lucifugus | Not Specified | 4 months | Naples, Italy (Field) |

| Reticulitermes flavipes & Coptotermes havilandi | Not Specified | 4 - 5 months | Miami, USA (Field) |

Table 2: this compound Consumption for Colony Elimination

| Termite Species | Estimated Colony Size | Active Ingredient Consumed (mg) | Bait Matrix Consumed (g) |

| Reticulitermes flavipes | ~730,000 | 20 | 122 |

| Coptotermes formosanus | ~2,400,000 | 742 | 3,405 |

| Coptotermes formosanus | 0.17 - 2.8 million | 4 - 1,500 | Not Specified |

| Coptotermes curvignathus | 166,288 - 709,052 | 137.5 - 395 | 27 - 79 |

| Reticulitermes lucifugus | Not Specified | 430 | Not Specified |

Table 3: Bait Consumption Rates